Cas no 1401670-91-4 (2-Bromo-6-fluorophenylacetylene)
2-Bromo-6-fluorophenylacetylene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2-ethynyl-3-fluorobenzene
- AKOS037655558
- AT36266
- 1401670-91-4
- 2-Bromo-6-fluorophenylacetylene
- A1-30943
- BGC67091
- PS-11892
- MFCD22460481
- EN300-1913877
- CS-0266204
-
- MDL: MFCD22460481
- Inchi: 1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
- InChI Key: CCOHFBNWXVQMPF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C#C)F
Computed Properties
- Exact Mass: 197.94804g/mol
- Monoisotopic Mass: 197.94804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
2-Bromo-6-fluorophenylacetylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B961643-10mg |
2-Bromo-6-fluorophenylacetylene |
1401670-91-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B961643-50mg |
2-Bromo-6-fluorophenylacetylene |
1401670-91-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B961643-100mg |
2-Bromo-6-fluorophenylacetylene |
1401670-91-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | PC49284-250mg |
2-Bromo-6-fluorophenylacetylene |
1401670-91-4 | 250mg |
£50.00 | 2023-09-02 | ||
| Apollo Scientific | PC49284-1g |
2-Bromo-6-fluorophenylacetylene |
1401670-91-4 | 1g |
£148.00 | 2023-09-02 | ||
| abcr | AB531455-250 mg |
2-Bromo-6-fluorophenylacetylene; . |
1401670-91-4 | 250MG |
€202.00 | 2022-06-09 | ||
| abcr | AB531455-1 g |
2-Bromo-6-fluorophenylacetylene; . |
1401670-91-4 | 1g |
€520.60 | 2022-06-09 | ||
| Enamine | EN300-1913877-0.05g |
1-bromo-2-ethynyl-3-fluorobenzene |
1401670-91-4 | 0.05g |
$263.0 | 2023-09-17 | ||
| Enamine | EN300-1913877-0.1g |
1-bromo-2-ethynyl-3-fluorobenzene |
1401670-91-4 | 0.1g |
$275.0 | 2023-09-17 | ||
| Enamine | EN300-1913877-0.25g |
1-bromo-2-ethynyl-3-fluorobenzene |
1401670-91-4 | 0.25g |
$288.0 | 2023-09-17 |
2-Bromo-6-fluorophenylacetylene Suppliers
2-Bromo-6-fluorophenylacetylene Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-Bromo-6-fluorophenylacetylene
Research Briefing on 2-Bromo-6-fluorophenylacetylene (CAS: 1401670-91-4) in Chemical Biology and Pharmaceutical Applications
2-Bromo-6-fluorophenylacetylene (CAS: 1401670-91-4) is a halogenated phenylacetylene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel drug candidates and bioactive probes. Its unique structural features, including the bromo and fluoro substituents, make it a valuable intermediate for cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are widely employed in medicinal chemistry.
Recent studies have highlighted the role of 2-Bromo-6-fluorophenylacetylene in the synthesis of targeted kinase inhibitors and fluorescent probes for biological imaging. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing selective BTK (Bruton's tyrosine kinase) inhibitors, which show promise in treating autoimmune diseases and certain cancers. The compound's ability to undergo efficient palladium-catalyzed couplings has also been leveraged in the development of PET (positron emission tomography) tracers for neurodegenerative disease research.
In addition to its synthetic applications, 2-Bromo-6-fluorophenylacetylene has been investigated for its potential as a precursor in materials science. A 2024 report in Advanced Functional Materials described its incorporation into conjugated polymers with tunable optoelectronic properties, suggesting applications in organic electronics and biosensors. The electron-withdrawing effects of the halogen atoms contribute to the stability and electronic characteristics of these materials.
From a safety and handling perspective, recent toxicological assessments (2023, Chemical Research in Toxicology) indicate that 2-Bromo-6-fluorophenylacetylene requires careful handling due to its potential skin and eye irritation properties. However, its stability under standard laboratory conditions makes it a practical choice for synthetic applications. Current research efforts are focused on developing greener synthetic routes to this compound, with a 2024 ACS Sustainable Chemistry & Engineering publication reporting a microwave-assisted synthesis with improved atom economy.
The commercial availability of 2-Bromo-6-fluorophenylacetylene has increased significantly in the past two years, with multiple suppliers now offering it at research and bulk scales. Market analysis suggests growing demand from both academic and industrial sectors, particularly in Asia-Pacific regions where pharmaceutical R&D investments have surged. Future research directions may explore its use in DNA-encoded library technology and fragment-based drug discovery platforms.
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